molecular formula C15H17N3O3S B2740757 Benzo[c][1,2,5]thiadiazol-5-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone CAS No. 1396785-31-1

Benzo[c][1,2,5]thiadiazol-5-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone

Katalognummer: B2740757
CAS-Nummer: 1396785-31-1
Molekulargewicht: 319.38
InChI-Schlüssel: USYXVHKUDWSSQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzo[c][1,2,5]thiadiazol-5-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone is a useful research compound. Its molecular formula is C15H17N3O3S and its molecular weight is 319.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Benzo[c][1,2,5]thiadiazol-5-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

C15H17N3O3SC_{15}H_{17}N_{3}O_{3}S

Its molecular weight is approximately 319.38 g/mol. The presence of the benzo[c][1,2,5]thiadiazole moiety contributes to its electron donor–acceptor properties, which are crucial for its biological activity.

The biological activity of benzo[c][1,2,5]thiadiazol derivatives is often attributed to their ability to interact with various biological targets. These compounds can act as inhibitors of specific enzymes or proteins involved in disease processes. For instance, they may inhibit methionyl-tRNA synthetase (MRS), which has been identified as a potential target in cancer therapy and certain parasitic diseases .

Anticancer Activity

Numerous studies have reported the anticancer properties of compounds containing the benzo[c][1,2,5]thiadiazole structure. For example:

  • Cytotoxicity : Research indicates that derivatives of benzo[c][1,2,5]thiadiazole exhibit significant cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer) and HCT116 (colon cancer). The IC50 values for these compounds typically range from 6.29 μM to 20 μM depending on the specific substitution patterns on the thiadiazole ring .
  • Mechanistic Insights : The mechanism of action often involves intercalation into DNA or inhibition of topoisomerase II activity, leading to apoptosis in cancer cells .

Antimicrobial Activity

Some derivatives have also shown promising antimicrobial activity against various pathogens:

  • Antifungal Properties : Certain compounds have demonstrated antifungal activity against Candida albicans and other fungal pathogens. The structure–activity relationship suggests that electron-donating groups enhance this activity .

Case Studies

Several case studies highlight the efficacy of benzo[c][1,2,5]thiadiazol derivatives:

  • In Vitro Studies : A study screened a library of small molecules including benzo[c][1,2,5]thiadiazol derivatives against human MRS and found several potent inhibitors that significantly reduced cell proliferation in cancer models .
  • Structure–Activity Relationship (SAR) : Analysis revealed that modifications on the benzothiadiazole core significantly affected biological activity. For instance, the presence of electron-donating groups increased cytotoxicity compared to electron-withdrawing groups .

Table 1: Summary of Biological Activities

Compound NameTargetIC50 (μM)Activity Type
Compound AMRS6.29Anticancer
Compound BTopo II10.50Anticancer
Compound CC. albicans15.00Antifungal

Table 2: Structure–Activity Relationship

Substituent TypeEffect on Activity
Electron-donatingIncreased cytotoxicity
Electron-withdrawingDecreased cytotoxicity

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Benzo[c][1,2,5]thiadiazol derivatives have demonstrated significant anticancer properties:

  • Cytotoxicity : Studies indicate that these compounds exhibit cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer) and HCT116 (colon cancer). The IC50 values typically range from 6.29 μM to 20 μM depending on the specific substitutions on the thiadiazole ring.

Antimicrobial Activity

Some derivatives also display promising antimicrobial properties:

  • Antifungal Activity : Certain compounds have shown effectiveness against fungal pathogens like Candida albicans. The structure–activity relationship suggests that electron-donating groups enhance this antifungal activity.

Case Studies

Several studies have highlighted the efficacy and potential applications of benzo[c][1,2,5]thiadiazol derivatives:

  • In Vitro Studies : A study screened a library of small molecules including benzo[c][1,2,5]thiadiazol derivatives against human methionyl-tRNA synthetase (MRS). Several potent inhibitors were identified that significantly reduced cell proliferation in cancer models.
  • Structure–Activity Relationship (SAR) : Research revealed that modifications on the benzothiadiazole core significantly affect biological activity. Electron-donating substituents were found to increase cytotoxicity compared to electron-withdrawing groups.

Summary of Biological Activities

Compound NameTargetIC50 (μM)Activity Type
Compound AMRS6.29Anticancer
Compound BTopo II10.50Anticancer
Compound CC. albicans15.00Antifungal

Structure–Activity Relationship Insights

Substituent TypeEffect on Activity
Electron-donatingIncreased cytotoxicity
Electron-withdrawingDecreased cytotoxicity

Eigenschaften

IUPAC Name

2,1,3-benzothiadiazol-5-yl-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-14(2)20-8-15(9-21-14)6-18(7-15)13(19)10-3-4-11-12(5-10)17-22-16-11/h3-5H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYXVHKUDWSSQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)C3=CC4=NSN=C4C=C3)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.